N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE
Overview
Description
N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound that features a 1,2,4-oxadiazole ring, a pyrrolidine sulfonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids, under dehydrating conditions.
Attachment of the phenyl group: The phenyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling.
Introduction of the pyrrolidine sulfonyl group: This step involves the sulfonylation of a pyrrolidine derivative, often using sulfonyl chlorides.
Formation of the benzamide moiety: The final step involves the coupling of the oxadiazole intermediate with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions vary, but may include the use of strong bases or acids, as well as catalysts like palladium or copper.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes and interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
- N-substituted-(3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide
Uniqueness
N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is unique due to its combination of structural features, which confer specific chemical and biological properties. Its 1,2,4-oxadiazole ring provides hydrogen bond acceptor properties, while the pyrrolidine sulfonyl group and benzamide moiety contribute to its overall stability and reactivity.
Properties
IUPAC Name |
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-pyrrolidin-1-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c25-20(21-14-18-22-19(23-28-18)15-7-2-1-3-8-15)16-9-6-10-17(13-16)29(26,27)24-11-4-5-12-24/h1-3,6-10,13H,4-5,11-12,14H2,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFCDEXBIQUXTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=NC(=NO3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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